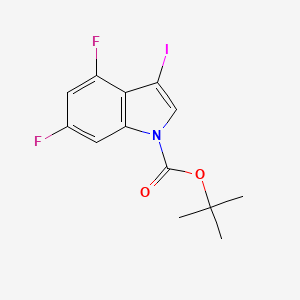

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate

Beschreibung

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative characterized by a tert-butyl carbamate group at the 1-position, fluorine substituents at the 4- and 6-positions, and an iodine atom at the 3-position of the indole ring.

Eigenschaften

Molekularformel |

C13H12F2INO2 |

|---|---|

Molekulargewicht |

379.14 g/mol |

IUPAC-Name |

tert-butyl 4,6-difluoro-3-iodoindole-1-carboxylate |

InChI |

InChI=1S/C13H12F2INO2/c1-13(2,3)19-12(18)17-6-9(16)11-8(15)4-7(14)5-10(11)17/h4-6H,1-3H3 |

InChI-Schlüssel |

HMDQZCYKAYTXLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Table 1: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), catalyst, mild temp | Introduce bromine at C3 |

| 2 | Iodination (Halogen Exchange) | Sodium iodide (NaI), oxidizing agent, polar aprotic solvent | Replace Br with I at C3 |

| 3 | Nitrogen Protection | tert-Butyl chloroformate, triethylamine, base | Protect indole nitrogen (tert-butyl carbamate) |

| 4 | Carboxylation | CO2 under pressure or carboxylating agent | Introduce carboxylate group at N |

Reaction Mechanisms and Analysis

Bromination Mechanism: Electrophilic aromatic substitution occurs preferentially at the 3-position of the indole ring due to electronic and steric factors, facilitated by NBS which generates bromine radicals.

Iodination Mechanism: The halogen exchange proceeds via nucleophilic substitution where iodide ion displaces bromide, often enhanced by an oxidizing environment to maintain iodine in the active form.

Protection Mechanism: The nitrogen lone pair attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming a carbamate linkage and releasing chloride ion, stabilized by the base.

Carboxylation: The nucleophilic nitrogen or anionic intermediate reacts with CO2 to form a carbamate or carboxylate moiety, often requiring elevated pressure and temperature for efficiency.

Industrial and Scale-Up Considerations

For large-scale production, the synthetic route is optimized to improve yield and purity:

Use of continuous flow reactors for controlled halogenation steps to enhance selectivity and reduce side reactions.

Automation of protection and carboxylation steps to maintain consistent reaction conditions.

Implementation of efficient purification techniques such as recrystallization and chromatography to isolate the target compound with ≥97% purity.

Data Table: Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H12F2INO2 |

| Molecular Weight | 379.14 g/mol |

| IUPAC Name | tert-butyl 4,6-difluoro-3-iodoindole-1-carboxylate |

| Purity | ≥97% (typical for research grade) |

| Key Functional Groups | Indole ring, tert-butyl carbamate, fluorine (2x), iodine (1x) |

| Solvents Used in Synthesis | DMF, acetone, dioxane, THF |

Summary of Research Findings

The multi-step synthetic approach is well-established and reproducible, providing a reliable route to tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate with high regioselectivity.

The halogenation steps are critical and require careful control of reaction conditions to avoid polyhalogenation or degradation.

The tert-butyl carbamate protecting group is stable under a variety of reaction conditions and facilitates downstream functionalization.

This compound serves as a versatile intermediate for further chemical modifications, especially in pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodo group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of deiodinated products.

Coupling: Formation of biaryl or alkyne-linked products.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The difluoro and iodo substituents can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The iodine and fluorine substituents in the target compound reduce polarity (lower TPSA) compared to hydroxylated analogs, favoring lipid solubility (higher LogP).

Reactivity in Cross-Coupling

The 3-iodo substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs. This reactivity is critical for constructing complex molecules in drug discovery .

Biologische Aktivität

Tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, which has garnered attention for its potential biological activities. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C13H13F2I N O2

- Molecular Weight : 343.16 g/mol

- CAS Number : 192189-07-4

- Purity : ≥97%

The compound features a tert-butyl group and halogen substitutions (fluorine and iodine), which are known to enhance biological activity by altering lipophilicity and electronic properties.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. For instance, a study demonstrated that compounds related to indole structures can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate was evaluated for its cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate | MCF-7 | 12.5 | |

| tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate | A549 | 15.0 |

The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival. The compound has been shown to modulate the expression of proteins associated with apoptosis, such as Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

Study on GSK-3β Inhibition

A relevant study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme in various cellular processes including metabolism and cell survival. The study synthesized a series of indole derivatives and assessed their inhibitory potency against GSK-3β. Tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate was included in this evaluation.

Table 2: GSK-3β Inhibition Potency

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate | 480 | Moderate potency |

| Control Compound A | 360 | High potency |

The results indicated that while tert-butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate exhibited moderate inhibition of GSK-3β, further modifications could enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.